Lenumlostat

Liver Fibrosis LOXL2 Small Molecule vs. Biologic

For fibrosis and oncology research, choose Lenumlostat, a cell-permeable, small-molecule LOXL2 inhibitor. Its unique ability to target intracellular LOXL2, validated in Mdr2-/- models, distinguishes it from antibodies. With proven potency across mouse (0.10 µM), rat (0.12 µM), and dog (0.16 µM) models and >400-fold selectivity over LOX, it ensures translational relevance and data integrity. Ideal for preclinical and biomarker studies.

Molecular Formula C18H17F4N3O3
Molecular Weight 399.3456
CAS No. 2007885-39-2
Cat. No. B609845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenumlostat
CAS2007885-39-2
SynonymsPAT-1251;  PAT 1251;  PAT1251.
Molecular FormulaC18H17F4N3O3
Molecular Weight399.3456
Structural Identifiers
SMILESC1C(C(CN1C(=O)C2=CC(=CC=C2)OC3=CC(=CC(=N3)C(F)(F)F)CN)F)O
InChIInChI=1S/C18H17F4N3O3/c19-13-8-25(9-14(13)26)17(27)11-2-1-3-12(6-11)28-16-5-10(7-23)4-15(24-16)18(20,21)22/h1-6,13-14,26H,7-9,23H2/t13-,14-/m1/s1
InChIKeyODGXXYXJORZPHE-ZIAGYGMSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lenumlostat (UNII-Y3HMF6G24B, CAS 2007885-39-2) - Compound Identification and Procurement-Relevant Background


The compound designated by UNII-Y3HMF6G24B and CAS Registry Number 2007885-39-2 is Lenumlostat, also known by the development codes PAT-1251 and GB2064 [1]. It is an orally bioavailable small-molecule inhibitor belonging to the lysyl oxidase-like protein 2 (LOXL2) inhibitor class . Its molecular formula is C18H17F4N3O3, with a molecular weight of 399.34 g/mol [2]. Lenumlostat functions as a potent and selective inhibitor of LOXL2, a copper-dependent amine oxidase implicated in the crosslinking of collagen and elastin, thereby positioning it as a key research tool and clinical candidate for the investigation of fibrotic diseases and certain cancers .

Why Generic Substitution is Not Viable for Lenumlostat (UNII-Y3HMF6G24B) in LOXL2-Targeted Research


The LOXL2 inhibitor landscape is characterized by significant heterogeneity in terms of inhibitor class, target selectivity, cellular permeability, and mechanism of action. In-class compounds, ranging from function-blocking monoclonal antibodies like AB0023 [1] to other small-molecule inhibitors such as PXS-5153A , exhibit profoundly divergent pharmacological profiles. Lenumlostat distinguishes itself through a specific combination of attributes: it is a small-molecule inhibitor, which confers cell-permeability distinct from biologics, and it possesses a unique selectivity signature within the amine oxidase family. Substituting Lenumlostat with another LOXL2-targeting agent without rigorous experimental validation would introduce critical confounds, as the biological outcomes are inextricably linked to these differentiating features. The following quantitative evidence details these specific, verifiable differences that directly inform scientific selection and procurement.

Quantitative Differentiation Evidence for Lenumlostat (UNII-Y3HMF6G24B) vs. Key Comparators


Head-to-Head Superiority Over Anti-LOXL2 Antibody AB0023 in a Pre-Clinical Biliary Fibrosis Model

In a direct head-to-head comparison, the small-molecule LOXL2 inhibitor Lenumlostat (PAT-1251) demonstrated a distinct in vivo advantage over the function-blocking monoclonal antibody AB0023 in the Mdr2−/− mouse model of biliary fibrosis [1]. While both agents comparably inhibited extracellular collagen crosslinking and reduced portal hypertension, only Lenumlostat treatment significantly reduced ductular proliferation and favored hepatocyte-driven liver regeneration [1]. This differential effect is attributed to the cell-permeable nature of Lenumlostat, allowing it to engage intracellular LOXL2 targets, which the large, cell-impermeable antibody AB0023 cannot access [1].

Liver Fibrosis LOXL2 Small Molecule vs. Biologic

Comparative LOXL2 Inhibitory Potency and Selectivity Profile vs. Alternative Small Molecule PXS-5153A

Lenumlostat's selectivity profile offers a differentiated option within the small-molecule LOXL2 inhibitor class. Compared to PXS-5153A, a dual LOXL2/3 inhibitor, Lenumlostat exhibits a distinct selectivity window. PXS-5153A is reported with IC50 values of <40 nM for LOXL2 and 63 nM for LOXL3 . In contrast, Lenumlostat shows IC50 values of 0.71 µM for hLOXL2 and 1.17 µM for hLOXL3, representing a ~1.6-fold selectivity for LOXL2 over LOXL3 . While PXS-5153A is more potent on both enzymes, its LOXL2/LOXL3 selectivity ratio is less than 2-fold. The choice between these tools depends on the experimental goal: Lenumlostat provides a more pronounced selectivity for LOXL2 over LOXL3, whereas PXS-5153A offers higher potency but with closer dual inhibition.

Enzymology Selectivity LOXL2 LOXL3

Defined Cross-Species LOXL2 Inhibition Profile Enabling Translational Studies

A key differentiator for translational research is the well-defined cross-species activity profile of Lenumlostat. The compound has been systematically profiled against LOXL2 enzymes from multiple pre-clinical species. It potently inhibits mouse, rat, and dog LOXL2 with IC50 values of 0.10 µM, 0.12 µM, and 0.16 µM, respectively, alongside human LOXL2 (IC50 = 0.71 µM) and human LOXL3 (IC50 = 1.17 µM) . This quantitative species activity bridge is not uniformly available for all LOXL2 inhibitors and is a critical factor in designing and interpreting in vivo efficacy and toxicology studies.

Translational Research Pharmacology Cross-species Activity

High Selectivity Over LOX and Off-Target Amine Oxidases (MAO-A/B, SSAO, DAO)

Lenumlostat exhibits a high degree of selectivity for LOXL2 over other key members of the amine oxidase family. It displays >400-fold selectivity over the closely related enzyme LOX [1]. Furthermore, when tested at a concentration of 10 µM, Lenumlostat showed less than 10% inhibition against a panel of other amine oxidases, including semicarbazide-sensitive amine oxidase (SSAO), diamine oxidase (DAO), monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B) [2]. This selectivity profile minimizes the potential for confounding biological effects driven by off-target enzyme inhibition.

Selectivity Off-target Effects Amine Oxidases

Advanced Clinical Development Stage vs. Preclinical-Only Comparators

A critical differentiator for translational relevance is Lenumlostat's advancement to clinical trials. As of the evidence cutoff, Lenumlostat (as GB2064) has completed a Phase 2a clinical trial (MYLOX-1, NCT04679870) evaluating its safety and preliminary efficacy in patients with myelofibrosis [1]. Topline findings indicated a reduction in bone marrow fibrosis grade in these patients [2]. This clinical-stage status contrasts with many comparator LOXL2 inhibitors, such as PXS-5153A and AB0023, which remain in preclinical or earlier-phase development. This clinical validation provides a unique value proposition for researchers seeking a tool compound with the most direct translational path.

Clinical Development Translational Research Myelofibrosis

Quantified In Vitro and In Vivo Profile from Original Medicinal Chemistry Source

The original medicinal chemistry publication provides the foundational quantitative profile for Lenumlostat (designated compound 20 in the study). It reported a LOXL2 IC50 of 0.074 µM (74 nM) in one assay system [1], which is a more potent value than the commonly cited 0.71 µM from later commercial sources. This discrepancy may reflect differences in assay conditions or protein constructs. The study also quantitatively confirmed the >400-fold selectivity over LOX [1]. This original characterization is essential for researchers seeking the primary, peer-reviewed source data for this compound's discovery and optimization.

Structure-Activity Relationship Medicinal Chemistry Potency

Optimal Research and Translational Application Scenarios for Lenumlostat (UNII-Y3HMF6G24B)


Investigating Intracellular vs. Extracellular LOXL2 Functions in Fibrosis

Researchers seeking to dissect the compartment-specific roles of LOXL2 in fibrosis should prioritize Lenumlostat. The head-to-head data from the Mdr2−/− biliary fibrosis model demonstrates that Lenumlostat, a cell-permeable small molecule, uniquely inhibits ductular proliferation and promotes hepatocyte regeneration—outcomes not achieved with the extracellular-only anti-LOXL2 antibody AB0023 [1]. This scenario capitalizes on Lenumlostat's validated cell permeability to interrogate the intracellular functions of LOXL2, which are inaccessible to biologics.

Translational Pharmacology Studies Requiring Validated Cross-Species Activity

Lenumlostat is the inhibitor of choice for translational research programs that rely on mouse, rat, or dog models of fibrosis. Its IC50 values for these species' LOXL2 enzymes (0.10 µM, 0.12 µM, and 0.16 µM, respectively) are well-documented, providing a direct bridge between in vitro potency and in vivo dosing . This pre-existing cross-species data reduces the need for preliminary assay development and facilitates more accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling in these common pre-clinical species.

Experiments Requiring a LOXL2 Inhibitor with Advanced Clinical Validation

For studies with a strong translational or biomarker development focus, Lenumlostat offers a distinct advantage due to its progression to Phase 2a clinical trials in myelofibrosis [2]. The availability of human safety, tolerability, and preliminary efficacy data provides a unique context for interpreting pre-clinical findings. This makes Lenumlostat an ideal tool for validating disease models or testing companion biomarker strategies intended for eventual clinical translation.

High-Confidence LOXL2-Selective Biology Assays

When experimental objectives demand a high degree of confidence that observed biological effects are specifically mediated by LOXL2 and not by off-target inhibition of related amine oxidases, Lenumlostat is the preferred tool. Its profile, characterized by >400-fold selectivity over LOX and <10% inhibition of MAO-A/B, SSAO, and DAO at 10 µM, provides a clean pharmacological window [3]. This selectivity minimizes confounding variables and strengthens the interpretation of results from cellular and in vivo models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lenumlostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.